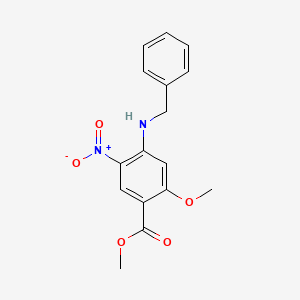
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is an organic compound with a complex structure that includes a benzylamino group, a methoxy group, and a nitro group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-methoxybenzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a benzylamino group through a nucleophilic aromatic substitution reaction. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylamino group can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carbonyl compounds.
Substitution: Formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(aminomethyl)-2-methoxy-5-nitrobenzoate
- Methyl 4-(benzylamino)-2-hydroxy-5-nitrobenzoate
- Methyl 4-(benzylamino)-2-methoxy-3-nitrobenzoate
Uniqueness
Methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzylamino group with a methoxy and nitro group on a benzoate ester backbone makes it particularly versatile for various applications .
Propiedades
Número CAS |
89722-54-3 |
|---|---|
Fórmula molecular |
C16H16N2O5 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
methyl 4-(benzylamino)-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O5/c1-22-15-9-13(17-10-11-6-4-3-5-7-11)14(18(20)21)8-12(15)16(19)23-2/h3-9,17H,10H2,1-2H3 |
Clave InChI |
MZIWANJBJWVZTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





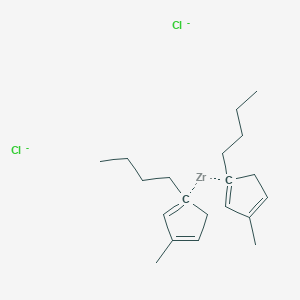
![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
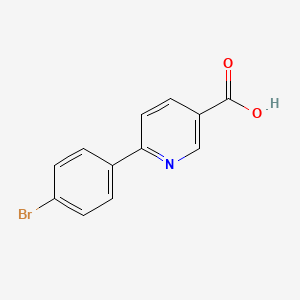
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
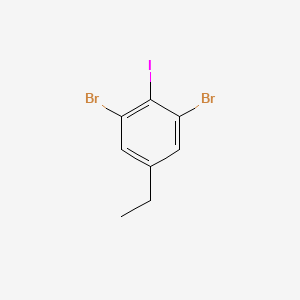
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
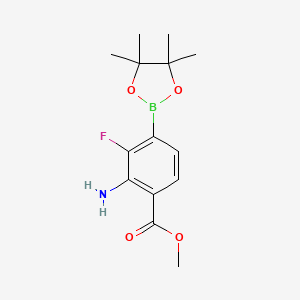

![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
